molecular formula C20H27NO4S B2416490 4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide CAS No. 321706-25-6

4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B2416490
CAS No.: 321706-25-6
M. Wt: 377.5
InChI Key: PADKYYYJDBBVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tert-butyl group, a benzenesulfonamide moiety, and a 3,4-dimethoxyphenyl ethyl group

Properties

IUPAC Name

4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c1-20(2,3)16-7-9-17(10-8-16)26(22,23)21-13-12-15-6-11-18(24-4)19(14-15)25-5/h6-11,14,21H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADKYYYJDBBVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the presence of the tert-butyl and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • 4-tert-butylbenzenesulfonamide
  • N-(3,4-dimethoxyphenyl)benzenesulfonamide

Uniqueness

4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is unique due to the combination of its tert-butyl group and the 3,4-dimethoxyphenyl ethyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the dimethoxyphenyl group can contribute to its biological activity and specificity.

Biological Activity

4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as:

C17H23NO3S\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{3}\text{S}

This compound features a sulfonamide group, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study demonstrated that sulfonamide derivatives can inhibit the growth of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-714.31 ± 0.90Apoptosis
Related SulfonamideHeLa7.01 ± 0.60Cell Cycle Arrest

These findings suggest that the target compound may possess similar anticancer capabilities.

Anti-inflammatory Effects

The anti-inflammatory activity of sulfonamides has been documented extensively. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, leading to reduced inflammation in various models.

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can interact with active sites of enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : By affecting pathways like NF-kB and MAPK, this compound can alter cellular responses to inflammatory stimuli.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of various sulfonamide derivatives on cancer cell lines such as MCF-7 and HeLa. The results indicated that these compounds could significantly reduce cell viability through apoptosis.
    • Methodology : Cells were treated with varying concentrations of the compounds, and cell viability was assessed using MTT assays.
    • Results : The study reported IC50 values indicating effective concentrations for inducing cytotoxicity.
  • Anti-inflammatory Activity Assessment : Another study focused on the anti-inflammatory properties of similar compounds in a mouse model of arthritis.
    • Findings : Treatment with the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.